
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methylphenyl)oxalamide, commonly known as BPO-27, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPO-27 is a potent and selective inhibitor of the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders.
作用機序
BPO-27 acts as a competitive antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. By blocking the binding of dopamine to this receptor, BPO-27 reduces the rewarding effects of drugs of abuse and other addictive stimuli. Additionally, BPO-27 has been shown to modulate the activity of other neurotransmitter systems such as glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
BPO-27 has been shown to have a high affinity and selectivity for the dopamine D3 receptor, with minimal off-target effects on other dopamine receptor subtypes. In animal studies, BPO-27 has been shown to reduce drug-seeking behavior and relapse in various addiction models, without producing significant side effects. BPO-27 has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease.
実験室実験の利点と制限
BPO-27 is a valuable tool for studying the role of the dopamine D3 receptor in various neurological and psychiatric disorders. Its high affinity and selectivity for this receptor make it a useful pharmacological agent for investigating the underlying mechanisms of addiction and other related disorders. However, the limited availability and high cost of BPO-27 may pose a challenge for some research laboratories.
将来の方向性
There are several future directions for research on BPO-27. One potential avenue is to investigate its therapeutic potential in other neurological and psychiatric disorders such as depression and anxiety. Another direction is to explore the use of BPO-27 in combination with other pharmacological agents for the treatment of addiction and other related disorders. Additionally, further studies are needed to elucidate the long-term effects and safety profile of BPO-27 in humans.
合成法
BPO-27 can be synthesized using a multi-step process that involves the coupling of two key intermediates, namely, 1-benzylpiperidine-4-carboxaldehyde and 5-chloro-2-methylphenyl isocyanate, followed by oxalamide formation. The final product can be purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
BPO-27 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. The dopamine D3 receptor is known to play a crucial role in the regulation of reward and motivation, and its dysfunction has been linked to various addictive behaviors. BPO-27 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as an anti-addiction medication.
特性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(5-chloro-2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-16-7-8-19(23)13-20(16)25-22(28)21(27)24-14-17-9-11-26(12-10-17)15-18-5-3-2-4-6-18/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQBVTHBFMDQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
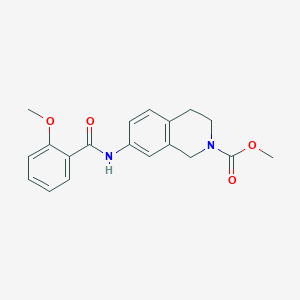
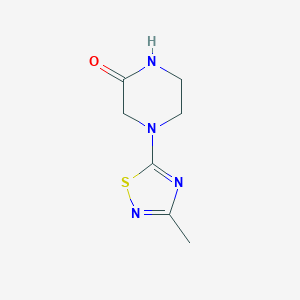
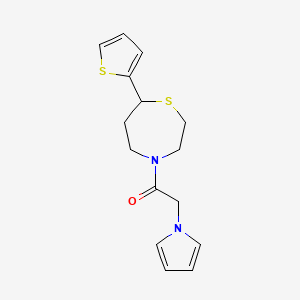

![Oxiran-2-yl-[2-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B2610416.png)
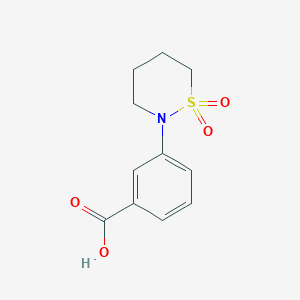
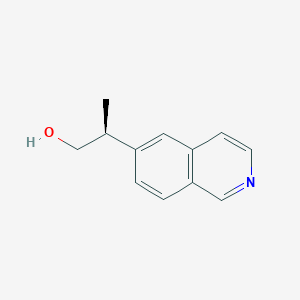

![[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2610422.png)
![2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde](/img/structure/B2610425.png)
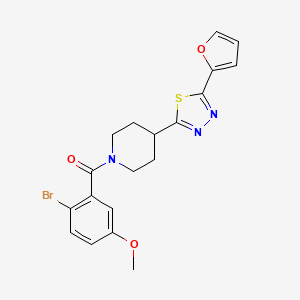

![1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2610430.png)

